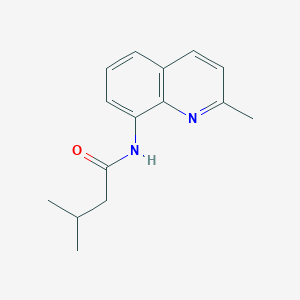![molecular formula C20H13ClFN3O B243811 N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B243811.png)
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide, also known as BC-11, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide exerts its effects by inhibiting the activity of a protein called BRD4, which is involved in gene transcription. By inhibiting BRD4, N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide can alter the expression of various genes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of amyloid beta levels, and protection of dopaminergic neurons. These effects have been observed in both in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide in lab experiments is its specificity for BRD4, which allows for more targeted effects. However, N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide can also have off-target effects, which can complicate data interpretation. Additionally, the synthesis of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide can be challenging, which can limit its availability for use in experiments.
Direcciones Futuras
For N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide research include further exploration of its potential as a therapeutic agent in various diseases, as well as the development of more efficient synthesis methods. Additionally, the use of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide in combination with other drugs or therapies should be investigated to determine its potential synergistic effects. Finally, the development of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide analogs with improved potency and selectivity could lead to the discovery of even more effective therapeutic agents.
Métodos De Síntesis
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The details of the synthesis method have been published in several research articles.
Aplicaciones Científicas De Investigación
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide has been studied for its potential use in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide has been shown to reduce amyloid beta levels and improve cognitive function. In Parkinson's disease research, N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
Fórmula molecular |
C20H13ClFN3O |
|---|---|
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H13ClFN3O/c21-15-9-8-12(19-23-16-6-1-2-7-17(16)24-19)11-18(15)25-20(26)13-4-3-5-14(22)10-13/h1-11H,(H,23,24)(H,25,26) |
Clave InChI |
WNSQBERBTYFKAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B243728.png)
![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243731.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243733.png)
![3,5-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243734.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B243736.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243738.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243744.png)


![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)